molecular formula C16H18BrNO B14495834 5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 64167-95-9

5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B14495834
CAS No.: 64167-95-9
M. Wt: 320.22 g/mol
InChI Key: IJCFBKNCGQAGJI-UHFFFAOYSA-M
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Description

5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with ethyl, methyl, and 2-oxo-2-phenylethyl groups, and a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with ethyl bromide and 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding pyridinium N-oxide derivatives.

    Reduction: Formation of reduced pyridinium salts.

    Substitution: Formation of pyridinium chloride or iodide salts.

Scientific Research Applications

5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to the inhibition of cell proliferation, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

Uniqueness

5-Ethyl-2-methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

64167-95-9

Molecular Formula

C16H18BrNO

Molecular Weight

320.22 g/mol

IUPAC Name

2-(5-ethyl-2-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C16H18NO.BrH/c1-3-14-10-9-13(2)17(11-14)12-16(18)15-7-5-4-6-8-15;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1

InChI Key

IJCFBKNCGQAGJI-UHFFFAOYSA-M

Canonical SMILES

CCC1=C[N+](=C(C=C1)C)CC(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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